7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the purine class and features a complex arrangement of functional groups. Its structure includes a purine core (1H-purine-2,6-dione) with additional substituents. The chlorobenzyl group and the hydrazino moiety contribute to its unique properties.
Preparation Methods
Synthetic Routes:
Hydrazine Derivative Approach:
Condensation Reaction:
Industrial Production:
The industrial synthesis typically involves large-scale reactions using optimized conditions. These methods ensure efficient production for research and commercial purposes.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the purine core, leading to various oxidation states.
Reduction: Reduction of the hydrazino group may yield hydrazine derivatives.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and coordination chemistry.
Biology: Explore its interactions with enzymes, receptors, and nucleic acids.
Medicine: Evaluate its potential as an antiviral or anticancer agent.
Industry: Assess its use in organic synthesis or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s combination of chlorobenzyl, hydrazino, and purine elements sets it apart from related molecules.
Properties
Molecular Formula |
C18H21ClN6O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
8-[(2E)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21ClN6O2/c1-5-11(2)21-22-17-20-15-14(16(26)24(4)18(27)23(15)3)25(17)10-12-8-6-7-9-13(12)19/h6-9H,5,10H2,1-4H3,(H,20,22)/b21-11+ |
InChI Key |
UDFLLSUINJMOOJ-SRZZPIQSSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)/C |
Canonical SMILES |
CCC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.